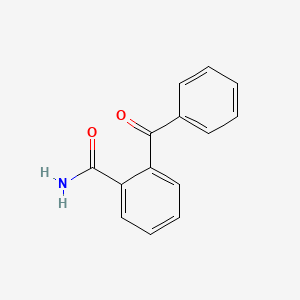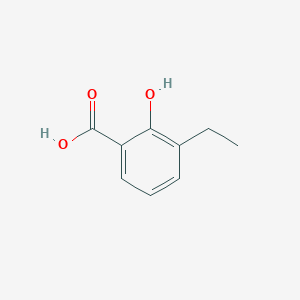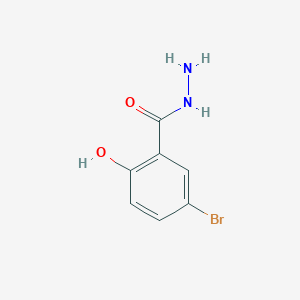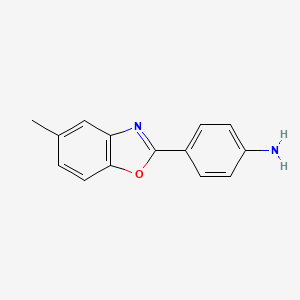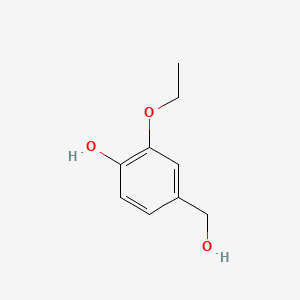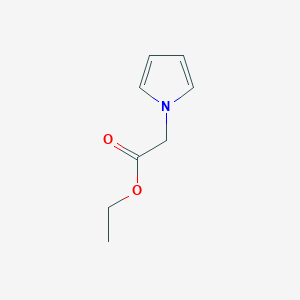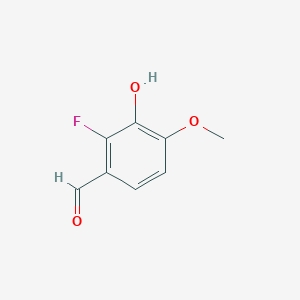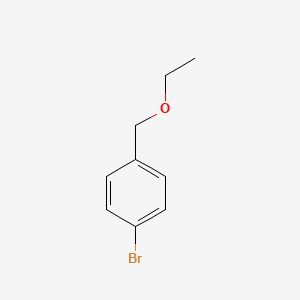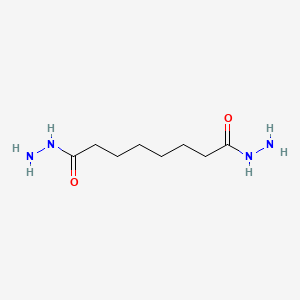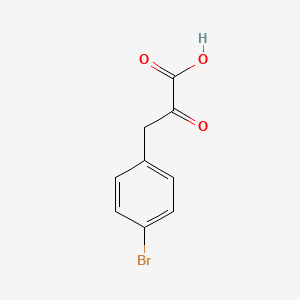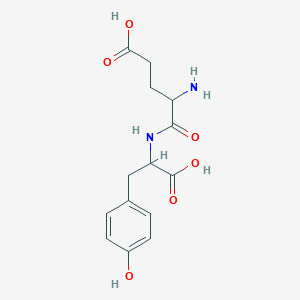
硼酸频哪醇酯
描述
Boric acid, pinacol ester, also known as pinacol boronic ester, is an organoboron compound widely used in organic synthesis. It is characterized by the presence of a boron atom bonded to two pinacol groups. This compound is particularly valued for its stability and reactivity, making it a versatile reagent in various chemical transformations.
科学研究应用
Boric acid, pinacol ester has a wide range of applications in scientific research:
作用机制
Target of Action
Boric acid, pinacol ester, also known as boronate ester, is primarily used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . The primary targets of this compound are organic groups that participate in electronically divergent processes with the metal catalyst .
Mode of Action
The mode of action of boric acid, pinacol ester involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by boric acid, pinacol ester are primarily related to carbon-carbon bond formation reactions . These reactions are crucial for the synthesis of a wide range of organic compounds. The compound’s action can influence the efficiency and outcome of these reactions, thereby affecting the downstream synthesis of various organic compounds .
Pharmacokinetics
The pharmacokinetics of boric acid, pinacol ester are influenced by factors such as its stability in water and its susceptibility to hydrolysis . The kinetics of its hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability need to be carefully considered when using this compound for pharmacological purposes .
Result of Action
The result of the action of boric acid, pinacol ester is the formation of new carbon-carbon bonds through the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds. Additionally, it can also be converted into iodides, bromides, chlorides, and thioethers via a deboronative radical chain reaction .
Action Environment
The action, efficacy, and stability of boric acid, pinacol ester can be influenced by various environmental factors. For instance, the pH strongly influences the rate of its hydrolysis, which is considerably accelerated at physiological pH . Moreover, the compound’s stability and reactivity can also be affected by the presence of other substances in the environment . Therefore, the action environment plays a crucial role in determining the compound’s action and efficacy .
生化分析
Biochemical Properties
Boric acid, pinacol ester plays a significant role in biochemical reactions. It is involved in the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process is crucial in the functionalizing deboronation of alkyl boronic esters .
Cellular Effects
Boronic acids and their derivatives have been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities .
Molecular Mechanism
The molecular mechanism of boric acid, pinacol ester involves catalytic protodeboronation of alkyl boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Temporal Effects in Laboratory Settings
Boronic acids and their esters, including boric acid, pinacol ester, are only marginally stable in water
Metabolic Pathways
Boric acid, pinacol ester is involved in the metabolic pathway of protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation .
准备方法
Synthetic Routes and Reaction Conditions: Boric acid, pinacol ester can be synthesized through the reaction of boronic acids with pinacol. The general procedure involves mixing boronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of boric acid, pinacol ester often involves the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as solvent extraction and purification to obtain a high-purity product suitable for various applications .
化学反应分析
Types of Reactions: Boric acid, pinacol ester undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halides and nucleophiles are employed under mild conditions.
Major Products Formed:
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted boronic esters.
相似化合物的比较
- Phenylboronic acid pinacol ester
- Allylboronic acid pinacol ester
- Bis(pinacolato)diboron
Comparison: Boric acid, pinacol ester is unique due to its high stability and reactivity under mild conditions. Compared to phenylboronic acid pinacol ester, it offers greater versatility in forming various substituted products. Allylboronic acid pinacol ester is more specialized for allylation reactions, while bis(pinacolato)diboron is primarily used for diboration reactions .
属性
IUPAC Name |
2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BO3/c1-5(2)6(3,4)10-7(8)9-5/h8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPNDIHOQDQVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327249 | |
| Record name | Boric acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25240-59-9 | |
| Record name | 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025240599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boric acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2YVW7NQB5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Boric acid pinacol ester and its derivatives are important reagents in Suzuki coupling reactions [, , ]. These reactions are widely used to create carbon-carbon bonds, particularly in the synthesis of complex organic molecules like pharmaceuticals and materials.
A: Boric acid pinacol ester acts as an organoboron reagent in Suzuki coupling. It reacts with a halide, typically in the presence of a palladium catalyst and a base, to form a new carbon-carbon bond. This reaction is highly versatile and allows for the construction of various biaryl and heterobiaryl systems [, ]. For example, imidazole[1,2-a]pyridine-6-boric acid pinacol ester can be coupled with compounds like halides and TfO-R using this reaction [].
A: Yes, boric acid pinacol esters are generally air-stable, easy to handle, and less toxic compared to some other organoboron reagents. The reactions using these reagents often proceed with high yields and the purification of desired products can be relatively straightforward [].
A: Yes, research indicates potential applications beyond Suzuki coupling. For instance, incorporating boric acid pinacol ester into polymers like polyarylether sulfone introduces boron into the material []. This boron modification suggests potential applications in areas like catalysis and enhancing flame resistance of the polymer [].
A: The provided research articles [, , ] from Semantic Scholar offer details about specific synthesis methods and applications. Additionally, exploring scientific literature databases like SciFinder, Reaxys, and Web of Science using keywords like "boric acid pinacol ester," "Suzuki coupling," and "organoboron reagents" will lead to a wide range of publications covering this topic.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


